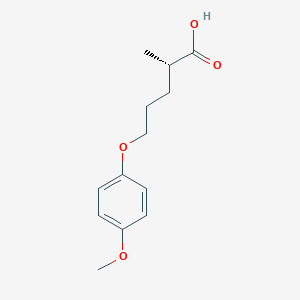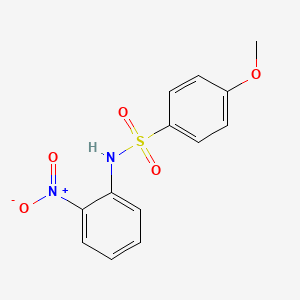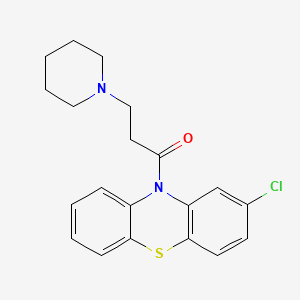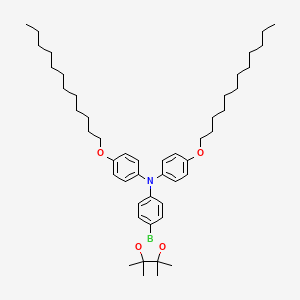![molecular formula C15H14N6O3 B13361141 4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxamide core, substituted with a methoxy group, a tetraazolyl group, and a phenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxamide core, followed by the introduction of the methoxy group, the tetraazolyl group, and the phenyl group. Common reagents used in these reactions include methoxybenzene, tetraazole, and phenylboronic acid. Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridinecarboxamide core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled temperatures.
Major Products
Oxidation: Formation of 5-hydroxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-hydroxy-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 5-methoxy-N-[3-(2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide exhibits unique properties due to the presence of the methoxy group and the specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C15H14N6O3 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC 名称 |
5-methoxy-N-[3-(2-methyltetrazol-5-yl)phenyl]-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c1-21-19-14(18-20-21)9-4-3-5-10(6-9)17-15(23)11-7-12(22)13(24-2)8-16-11/h3-8H,1-2H3,(H,16,22)(H,17,23) |
InChI 键 |
VPGYKVIFNHNQKP-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)C(=CN3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)

![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)


![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)
![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)

![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)


